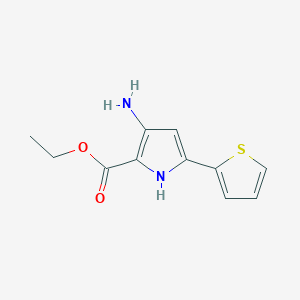

ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate

Description

Ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with an amino group at position 3, a 2-thienyl moiety at position 5, and an ethyl carboxylate ester at position 2.

Properties

CAS No. |

237435-97-1 |

|---|---|

Molecular Formula |

C11H12N2O2S |

Molecular Weight |

236.29 g/mol |

IUPAC Name |

ethyl 3-amino-5-thiophen-2-yl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C11H12N2O2S/c1-2-15-11(14)10-7(12)6-8(13-10)9-4-3-5-16-9/h3-6,13H,2,12H2,1H3 |

InChI Key |

BLVGTMROQIMHGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C2=CC=CS2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 3-aminocrotonate with 2-thiophenecarboxaldehyde under acidic conditions. The reaction proceeds through a cyclization mechanism to form the pyrrole ring .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The thienyl group can be reduced to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Thiol derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the thienyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Ethyl 2-Amino-5-Benzoyl-1H-pyrrole-3-carboxylate (Compound 55)

- Structure: Differs in substituents at positions 3 (amino vs. carboxylate) and 5 (benzoyl vs. 2-thienyl).

- Reactivity : The benzoyl group in compound 55 enhances electrophilicity, facilitating nucleophilic attacks (e.g., with ethyl isothiocyanate to form pyrimidine derivatives), whereas the 2-thienyl group in the target compound may improve π-π stacking interactions in biological systems .

b) Ethyl 3-(2-Hydroxyethyl)-5-Phenyl-1H-pyrrole-2-carboxylate (6a)

- Structure : Substituted with a 2-hydroxyethyl group at position 3 and phenyl at position 3.

- Physical Properties: Melting point (103–105°C) and NMR data (δ 9.31 ppm for NH) highlight the influence of polar substituents on hydrogen bonding and solubility compared to the amino and thienyl groups in the target compound .

c) Ethyl 3-Isopropyl-1-(4-Methoxyphenyl)-5-Phenyl-1H-pyrrole-2-carboxylate (3pa)

- Structure: Features bulky isopropyl and methoxyphenyl groups, which sterically hinder reactivity but improve lipophilicity. In contrast, the amino and thienyl groups in the target compound may enhance intermolecular interactions in catalysis or drug binding .

Physicochemical Properties

| Compound | Melting Point (°C) | Key NMR Signals (δ, ppm) | Molecular Weight |

|---|---|---|---|

| Ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate (Hypothetical) | N/A | ~6.5–7.5 (thienyl H), ~4.2 (COOCH2CH3) | ~264.28 |

| Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6a) | 103–105 | 9.31 (NH), 7.55–7.28 (Ph H) | 260.13 |

| Ethyl 3-isopropyl-1-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-2-carboxylate (3pa) | 88–89 | 7.47–7.34 (Ph H), 3.87 (OCH2) | 377.45 |

Biological Activity

Ethyl 3-amino-5-(2-thienyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with an amino group and a thienyl group, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 198.25 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate receptor functions through π-π interactions with aromatic amino acids in receptor binding sites.

- Antioxidant Activity : Pyrrole derivatives are often associated with antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxicity in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potent antimicrobial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study on Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested against various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 25 µM, indicating effective cytotoxicity.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.